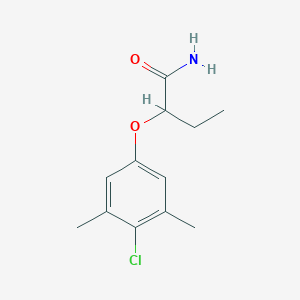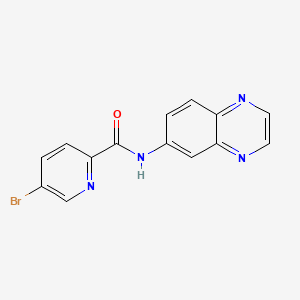
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide, also known as CPPA, is a chemical compound that has been studied for its potential applications in scientific research. CPPA is a pyrazole derivative that has been shown to have interesting pharmacological properties, making it a promising candidate for further investigation. In
科学研究应用
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of the GABA-A receptor. GABA-A receptors are important targets for the treatment of anxiety, epilepsy, and other neurological disorders. 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has been shown to enhance the activity of GABA-A receptors, which could lead to the development of new drugs for these conditions.
作用机制
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide's mechanism of action involves the modulation of the GABA-A receptor. Specifically, 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide enhances the activity of the receptor by binding to a specific site on the receptor. This results in an increase in the opening of the ion channel, which leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. In addition to its ability to enhance GABA-A receptor activity, 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has been shown to have anxiolytic and anticonvulsant effects in animal models. These effects are likely due to its ability to enhance GABA-A receptor activity. 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has also been shown to have anti-inflammatory effects in vitro, which could make it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a readily available compound for research. It has also been shown to have interesting pharmacological properties, which make it a promising candidate for further investigation. However, there are also some limitations to using 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide in lab experiments. One limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood. Additionally, 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has not been approved for clinical use, so it cannot be used in human trials.
未来方向
There are several potential future directions for research on 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide. One area of interest is its potential as a treatment for anxiety and other neurological disorders. Further research is needed to determine its safety and efficacy in humans. Another potential direction is the development of new drugs that target the GABA-A receptor using 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide as a lead compound. Finally, more research is needed to understand the anti-inflammatory effects of 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide and its potential as a treatment for inflammatory diseases.
合成方法
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloroacetyl chloride with 1-propan-2-ylpyrazole-4-carboxylic acid in the presence of a base such as triethylamine. The resulting product is 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide, which can be purified through recrystallization.
属性
IUPAC Name |
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6(2)12-5-7(4-10-12)11-8(13)3-9/h4-6H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXURKUFZMWUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[Methyl(1,3-thiazol-4-ylmethyl)amino]butanamide](/img/structure/B7568475.png)

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B7568490.png)
![3-[(3-Bromobenzoyl)amino]-2-phenylpropanoic acid](/img/structure/B7568497.png)
![3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568500.png)

![1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol](/img/structure/B7568511.png)

